

# 5-Methoxypyridin-3-ol (CAS RN: 109345-94-0): A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxypyridin-3-ol

Cat. No.: B145466

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## Abstract

**5-Methoxypyridin-3-ol** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring both a methoxy and a hydroxyl group on a pyridine ring, suggests the possibility of diverse biological activities and utility as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the known properties of **5-Methoxypyridin-3-ol**, including its physicochemical characteristics and safety information. Due to the limited availability of detailed experimental protocols and biological studies directly pertaining to this compound in peer-reviewed literature, this guide also presents a plausible synthetic approach and discusses the biological activities of structurally related compounds to infer potential areas of investigation.

## Physicochemical Properties

The fundamental physicochemical properties of **5-Methoxypyridin-3-ol** are summarized in the table below. This data is compiled from various chemical supplier databases and safety data sheets.

Property	Value	Source(s)
CAS Number	109345-94-0	N/A
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	N/A
Molecular Weight	125.13 g/mol	N/A
Appearance	Solid	N/A
SMILES	COc1cncc(O)c1	N/A
InChI	1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3	N/A
InChI Key	BREMJULVLYFLTE-UHFFFAOYSA-N	N/A

## Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of **5-Methoxypyridin-3-ol** is not readily available in the public domain. However, based on general synthetic methodologies for substituted pyridines, a plausible synthetic route can be proposed. The following workflow outlines a potential approach.

## Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **5-Methoxypyridin-3-ol**.

## Hypothetical Experimental Protocol

This protocol is a hypothetical adaptation from synthetic methods for analogous compounds and would require optimization and validation.

Step 1: Synthesis of a 3,5-disubstituted pyridine precursor. A common starting point for such syntheses could be a dihalopyridine, such as 3,5-dibromopyridine.

Step 2: Nucleophilic substitution to introduce the methoxy group. 3,5-Dibromopyridine could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at an elevated temperature. The reaction progress would be monitored by TLC or GC-MS.

Step 3: Introduction of the hydroxyl group. This step is more challenging. One potential route is a nucleophilic aromatic substitution of the remaining bromine atom with a protected hydroxyl group (e.g., as a benzyloxy group), followed by deprotection. Another possibility could involve a metal-halogen exchange followed by reaction with an oxygen source. A more direct hydroxylation might be achievable through specialized reagents, but this often lacks regioselectivity.

Purification: The final product would likely be purified using column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

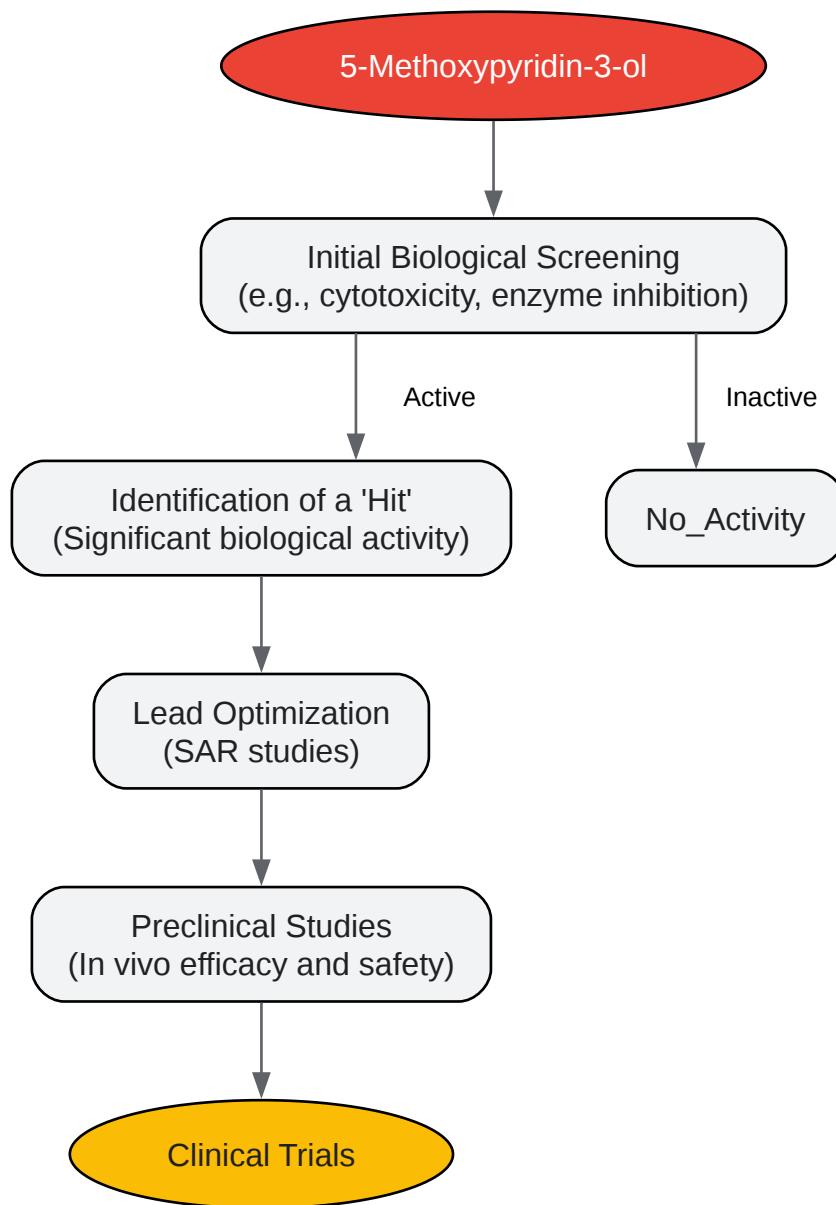
Characterization: The structure and purity of the synthesized **5-Methoxypyridin-3-ol** would be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and elemental analysis.

## Biological Activity and Signaling Pathways

There is a lack of specific data in the scientific literature regarding the biological activity and signaling pathway involvement of **5-Methoxypyridin-3-ol**. However, the 3-hydroxypyridine scaffold is present in various biologically active molecules, suggesting potential areas for investigation.

Derivatives of 3-hydroxypyridine are known to exhibit a range of pharmacological properties. For instance, some have been investigated for their antioxidant capabilities, attributed to the hydrogen-donating ability of the hydroxyl group.<sup>[1]</sup> Additionally, the pyridine ring is a common feature in many drugs, and its derivatives have been explored for activities such as histone deacetylase (HDAC) inhibition.<sup>[2]</sup> The presence of a methoxy group can influence the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic profile.

Given the structural similarities to other pharmacologically active pyridines, **5-Methoxypyridin-3-ol** could be a candidate for screening in various biological assays. The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel compound like **5-Methoxypyridin-3-ol**.



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Caption: Logical workflow for biological evaluation.

## Safety and Handling

Based on available safety data sheets, **5-Methoxypyridin-3-ol** is classified as an irritant. The following table summarizes the known hazard information.

Hazard Type	GHS Classification	Precautionary Statements	Source(s)
Skin Irritation	Category 2	H315: Causes skin irritation.	N/A
Eye Irritation	Category 2A	H319: Causes serious eye irritation.	N/A
Respiratory Irritation	Category 3	H335: May cause respiratory irritation.	N/A

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

## Conclusion

**5-Methoxypyridin-3-ol** is a chemical compound with potential for further research and development. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a summary of its known properties and outlines plausible avenues for its synthesis and biological evaluation based on the chemistry of related compounds. Further investigation is warranted to fully elucidate the chemical reactivity and potential pharmacological applications of this molecule.

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## References

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- 2. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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